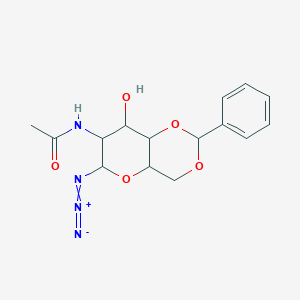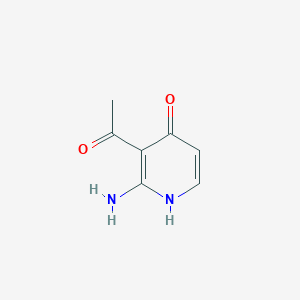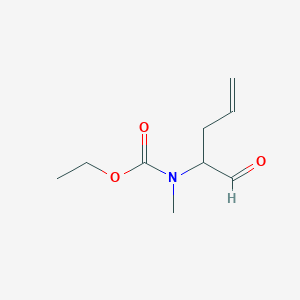
(11R,12R)-9,10-Dihydro-9,10-ethanoanthracen-11,12-diamin
Übersicht
Beschreibung
Synthesis Analysis
A convenient and scalable synthesis of (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine involves a Diels-Alder reaction followed by conversion into an acyl azide, a thermal Curtius rearrangement, and saponification (Fox et al., 2005). This method facilitates the production of single enantiomer products used in asymmetric catalysis.
Molecular Structure Analysis
The molecular structure of a derivative of this compound, 9,10-dihydro-11,12-bis[(1,3,3-trimethylureido)methyl]-9,10-ethanoanthracene dihydrate, has been studied. Its crystallographic data demonstrate a “syn-syn” conformation of urea substituents in the molecule (Karolak-Wojciechowska et al., 2005).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including its use as a precursor for aromatic polyamides synthesis via microwave-assisted polycondensation (Mallakpour & Rafiee, 2009). These polymers have notable solubility and thermal stability.
Physical Properties Analysis
The physical properties of this compound, such as solubility and thermal stability, are influenced by its structural features. For example, polymers derived from it show excellent solubility and high thermal stability, with significant weight loss recorded at high temperatures (Mallakpour & Rafiee, 2009).
Chemical Properties Analysis
The chemical properties of (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine are largely determined by its functional groups and molecular geometry. Its derivatives exhibit various chemical behaviors based on substituent variations, as observed in different synthesis and structural studies (Fox et al., 2005), (Karolak-Wojciechowska et al., 2005).
Wissenschaftliche Forschungsanwendungen
Antibiotikaforschung und Erythromycin-Analoga
(11R,12R)-9,10-Dihydro-9,10-ethanoanthracen-11,12-diamin: (nennen wir es der Kürze halber „Verbindung X“) kann als Gerüst für die Entwicklung neuer Antibiotika dienen. Forscher haben seine strukturellen Modifikationen untersucht, um Erythromycin-Analoga zu erzeugen. Erythromycin selbst ist ein bekanntes Makrolid-Antibiotikum, das die Proteinsynthese durch Bindung an die 50S-ribosomale Untereinheit hemmt. Es wird häufig in Zellkulturapplikationen eingesetzt, um das bakterielle Wachstum zu kontrollieren. Abhängig vom bakteriellen Stamm waren Erythromycin-Konzentrationen zwischen 50 und 200 mg/L effektiv .
Safety and Hazards
Eigenschaften
IUPAC Name |
(15R,16R)-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c17-15-13-9-5-1-2-6-10(9)14(16(15)18)12-8-4-3-7-11(12)13/h1-8,13-16H,17-18H2/t13?,14?,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDYSRZJOLDMRE-QDIHITRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C3[C@H]([C@@H](C(C2=C1)C4=CC=CC=C34)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383209 | |
| Record name | (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
181139-49-1 | |
| Record name | (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does the chirality of (11R,12R)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine contribute to the formation of helical structures?
A1: (11R,12R)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine possesses inherent central chirality due to the two chiral carbon atoms at the 11 and 12 positions on the ethano-bridge. [] When combined with (S)-1,1′-binaphthyl-2,2′-dicarboxylic acid, which exhibits axial chirality, the two molecules self-assemble to form a two-component host system. The interaction between the central chirality of the diamine and the axial chirality of the acid induces helical chirality in the resulting supramolecular structure. [] This highlights the significance of molecular chirality in directing the self-assembly process towards specific chiral architectures.
Q2: Can you explain the interplay between diamine structure and helical chirality in Ni-salen metallofoldamers, specifically regarding (11R,12R)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine?
A2: In Ni-salen metallofoldamers, the incorporated diamine plays a crucial role in determining the helical bias of the resulting structure. Research has shown that diamines like (11R,12R)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine, with its rigid and bulky structure, lead to a smaller diastereomeric ratio of the helical forms compared to diamines like (1S, 2S)-1,2-diphenylethylenediamine. [] This suggests that the steric hindrance and conformational rigidity imposed by the ethanoanthracene moiety limit the preference for a specific helical handedness. In contrast, the more flexible diphenylethylenediamine allows for greater conformational freedom, leading to a higher selectivity for the P-helical diastereomer. This understanding is crucial for designing metallofoldamers with tailored helical configurations for applications in asymmetric catalysis and chiral recognition.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Chloromethyl-3-(4-chloro-3-nitro-phenyl)-[1,2,4]oxadiazole](/img/structure/B67244.png)





![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)




